Diorcinol is a natural product found in Graphis scripta, Aspergillus falconensis, and other organisms with data available.
Diorcinol
CAS No.: 20282-75-1
Cat. No.: VC8461860
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20282-75-1 |
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Molecular Formula | C14H14O3 |
Molecular Weight | 230.26 g/mol |
IUPAC Name | 3-(3-hydroxy-5-methylphenoxy)-5-methylphenol |
Standard InChI | InChI=1S/C14H14O3/c1-9-3-11(15)7-13(5-9)17-14-6-10(2)4-12(16)8-14/h3-8,15-16H,1-2H3 |
Standard InChI Key | SPCJQQBYWVGMQG-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)O)C)O |
Canonical SMILES | CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)O)C)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
Diorcinol’s structure consists of two phenol rings connected by an oxygen atom (diphenyl ether backbone). Each ring is substituted at position 3 by a hydroxyl group (-OH) and at position 5 by a methyl group (-CH₃), yielding the systematic name 3,3'-dihydroxy-5,5'-dimethyldiphenyl ether .
Table 1: Key Chemical Properties of Diorcinol
Property | Value |
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Molecular formula | C₁₄H₁₄O₃ |
Molecular weight | 230.26 g/mol |
CAS Registry Number | 20282-75-1 |
ChEBI ID | CHEBI:64413 |
Solubility | Limited data; presumed hydrophobic |
Structural Derivatives
Prenylation and oxidation of diorcinol’s core structure generate derivatives with enhanced bioactivity. For example:
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Diorcinol D: Exhibits fungicidal activity via membrane disruption .
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Diorcinol L (C₁₉H₂₀O₅): A butenoic acid derivative with a double-bond stereochemistry .
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Diorcinol J: Anti-MRSA activity linked to biofilm inhibition .
Biosynthesis and Natural Occurrence
Diorcinol is biosynthesized by fungi through oxidative coupling of methylated phenolic precursors. Key producers include:
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Aspergillus versicolor: A soil fungus implicated in diorcinol and derivative production .
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Endolichenic fungi: Symbiotic fungi within lichens, yielding diorcinol D with antifungal properties .
Pharmacological Activities
Antifungal Mechanisms
Diorcinol D demonstrates potent fungicidal activity against Candida albicans, a pathogen responsible for systemic infections in immunocompromised patients. Mechanistic studies reveal:
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Membrane Disruption: Alters membrane dynamics, increasing permeability to propidium iodide (PI) and reducing membrane fluidity .
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Reactive Oxygen Species (ROS) Accumulation: Induces mitochondrial dysfunction, exacerbating oxidative stress .
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Gene Regulation: Downregulates ERG11 and FKS1, critical for membrane and cell wall biosynthesis .
Table 2: Antifungal Activity of Diorcinol D Against C. albicans
Parameter | Value |
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MIC₈₀ | 8 mg/L |
Time to maximal effect | 30 minutes |
Cytotoxicity (IC₅₀) | >16 mg/L (human cell lines) |
Antibacterial and Anti-MRSA Activity
Synthetic diorcinol derivatives exhibit broad-spectrum antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA):
Synthetic Approaches
Divergent Total Synthesis
A Pd-catalyzed diaryl ether coupling enables efficient synthesis of diorcinols in 5–7 steps :
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Coupling Reaction: Pd(OAc)₂ catalyzes ether bond formation between halogenated phenols.
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Prenylation: Introduces isoprenoid chains to enhance bioactivity.
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Oxidative Modifications: Tailors derivatives for specific biological targets.
Table 3: Synthetic Yields of Diorcinol Derivatives
Challenges and Future Directions
While diorcinol’s therapeutic potential is promising, key challenges remain:
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Solubility and Bioavailability: Hydrophobicity limits in vivo efficacy.
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Toxicity Profiles: Further studies needed to assess long-term safety.
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Clinical Translation: No human trials reported to date.
Future research should prioritize structural optimization (e.g., PEGylation for solubility) and combinatorial therapies to mitigate resistance.
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